6,7-Dimethyl-2-(pyridin-3-yl)indoline
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Overview
Description
6,7-Dimethyl-2-(pyridin-3-yl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline core with two methyl groups at positions 6 and 7, and a pyridin-3-yl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-(pyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The specific conditions for the synthesis of this compound may involve the use of methanesulfonic acid (MsOH) as a catalyst and methanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole core, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylates, while substitution reactions can introduce halogenated indole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and neurotransmitter production.
Indole-2-carboxylate derivatives: Compounds with similar core structure but different substituents, showing diverse biological activities.
Uniqueness
6,7-Dimethyl-2-(pyridin-3-yl)indoline is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives . The presence of the pyridin-3-yl group and the methyl groups at positions 6 and 7 can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
6,7-dimethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-5-6-12-8-14(17-15(12)11(10)2)13-4-3-7-16-9-13/h3-7,9,14,17H,8H2,1-2H3 |
InChI Key |
QUUFIQVKFRENKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC(N2)C3=CN=CC=C3)C=C1)C |
Origin of Product |
United States |
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